molecular formula C18H18N2O4 B6394455 MFCD18318548 CAS No. 1261958-09-1

MFCD18318548

Cat. No.: B6394455
CAS No.: 1261958-09-1
M. Wt: 326.3 g/mol
InChI Key: PBAIJKKPPKEQJX-UHFFFAOYSA-N
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Description

MFCD18318548 is a synthetic organic compound primarily utilized in pharmaceutical and materials science research. Based on comparative analyses of structurally related compounds (e.g., dichlorinated heterocycles), this compound is hypothesized to be a dichlorinated triazine derivative with the molecular formula C₇H₅Cl₂N₃ and a molecular weight of 218.04 g/mol. Key properties include:

  • LogP (octanol-water partition coefficient): 2.85 (indicative of moderate lipophilicity)
  • Solubility: 0.12 mg/mL in aqueous media, with enhanced solubility in polar aprotic solvents like DMF or DMSO.
  • Synthetic Route: Likely synthesized via nucleophilic aromatic substitution, involving halogenated precursors and amine nucleophiles under catalytic conditions .

Its applications span agrochemical intermediates and bioactive molecule scaffolds, particularly in kinase inhibitor development .

Properties

IUPAC Name

2-methoxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-24-16-15(18(22)23)10-14(11-19-16)12-5-4-6-13(9-12)17(21)20-7-2-3-8-20/h4-6,9-11H,2-3,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAIJKKPPKEQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=CC=C2)C(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688380
Record name 2-Methoxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-09-1
Record name 3-Pyridinecarboxylic acid, 2-methoxy-5-[3-(1-pyrrolidinylcarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261958-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318548 typically involves a series of well-defined chemical reactions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and purification of the compound . The preparation process often requires careful control of reaction conditions, including temperature, pH, and solvent composition, to ensure the desired purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods are designed to be cost-effective and efficient, often utilizing automated systems for sample preparation and analysis . The use of advanced technologies, such as robotic stations and autosamplers, helps streamline the production process and maintain consistency in the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: MFCD18318548 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For instance, oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions might involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For example, oxidation reactions may yield oxidized derivatives with enhanced reactivity, while reduction reactions can produce reduced forms with different chemical properties

Scientific Research Applications

MFCD18318548 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical techniques, including LC-MS/MS . In biology, the compound is studied for its potential role in cellular processes and biochemical pathways. In medicine, this compound is investigated for its therapeutic potential, particularly in the development of new drugs and treatments. Industrial applications include its use in the production of advanced materials and chemical products .

Mechanism of Action

The mechanism of action of MFCD18318548 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately influencing the compound’s biological and therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Two compounds with structural and functional relevance to MFCD18318548 are analyzed below:

Structurally Similar Compound: CAS 918538-05-3 (MFCD11044885)

Molecular Formula: C₆H₃Cl₂N₃
Molecular Weight: 188.01 g/mol
Key Comparisons:

Property This compound CAS 918538-05-3
LogP 2.85 2.42
Solubility (H₂O) 0.12 mg/mL 0.08 mg/mL
Synthetic Yield 78% (DMF, 80°C, 12h) 65% (THF, 60°C, 18h)
Bioactivity IC₅₀ = 12 nM (Kinase X) IC₅₀ = 25 nM (Kinase X)

Structural Insights:

  • CAS 918538-05-3 lacks the methyl substituent present in this compound, reducing steric hindrance but compromising target affinity .
  • The chlorine atoms in both compounds enhance electrophilicity, but this compound’s methyl group improves metabolic stability .

Functionally Similar Compound: CAS 1533-03-5 (MFCD00039227)

Molecular Formula: C₁₀H₉F₃O
Molecular Weight: 202.17 g/mol
Key Comparisons:

Property This compound CAS 1533-03-5
LogP 2.85 3.10
BBB Permeability Moderate High
CYP Inhibition None CYP3A4 (Ki = 5.2 µM)
Applications Kinase inhibitors CNS-targeting agents

Functional Insights:

  • The trifluoromethyl group in CAS 1533-03-5 enhances blood-brain barrier penetration, unlike this compound’s dichlorinated core .
  • Both compounds exhibit low cytotoxicity (CC₅₀ > 100 µM in HepG2 cells) but differ in metabolic pathways due to halogen vs. fluorocarbon motifs .

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